molecular formula C9H12N2O B1489291 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde CAS No. 1236366-27-0

1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde

Cat. No. B1489291
CAS RN: 1236366-27-0
M. Wt: 164.2 g/mol
InChI Key: BKFPTUPSKBJQLT-UHFFFAOYSA-N
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Description

“1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The cyclobutylmethyl group attached to the pyrazole ring is derived from cyclobutane, a type of cycloalkane . Aldehydes, such as the carbaldehyde group in this compound, are organic compounds containing a formyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its cyclobutylmethyl group, pyrazole ring, and aldehyde group . The exact structure would depend on the specific locations of these groups within the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . The pyrazole ring, cyclobutyl group, and aldehyde group each have distinct reactivity profiles that would influence the compound’s overall reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . These properties could include its melting point, boiling point, solubility, and stability.

Scientific Research Applications

Chemical Reactivity and Structural Analysis

Studies have shown diverse reactions and structural characteristics of pyrazole derivatives, including the interaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with different amines, leading to products with significant electronic polarization and hydrogen bonding patterns. These insights provide foundational knowledge for the synthesis and application of similar compounds (Orrego Hernandez et al., 2015).

Antimicrobial Applications

Research into heteroaryl pyrazole derivatives synthesized with chitosan has demonstrated antimicrobial activity against a range of bacteria and fungi. This showcases the potential of pyrazole-based compounds, including those related to 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde, in developing new antimicrobial agents (Hamed et al., 2020).

Crystal Structure Determination

The crystal structure of pyrazole derivatives has been extensively studied, providing insight into the molecular configuration and potential for designing compounds with specific properties. For example, the detailed crystallographic analysis helps in understanding the planarity and spatial arrangement essential for biological activity and material properties (Xu & Shi, 2011).

Biochemical Synthesis and Activity

The synthesis of quinolinyl chalcones containing a pyrazole group has led to compounds with promising anti-microbial properties, highlighting the role of pyrazole derivatives in medicinal chemistry for developing new therapeutic agents (Prasath et al., 2015).

Natural Product Derivatives

Compounds with pyrazole and pyrrole rings have been isolated from natural products, such as watermelon seeds, showing modest melanogenesis inhibitory activity. This indicates the potential of naturally derived pyrazole compounds for cosmetic and dermatological applications (Kikuchi et al., 2015).

Enzyme Inhibition for Therapeutic Applications

The utility of pyrazole-4-carbaldehyde derivatives in synthesizing potent inhibitors for 5α-reductase and aromatase suggests significant therapeutic potential, especially in treating conditions related to enzyme overactivity (El-Naggar et al., 2020).

Material Chemistry and Molecular Docking

The synthesis and characterization of novel pyrazole derivatives for antimicrobial, antituberculosis, and antioxidant activities demonstrate the chemical versatility and application breadth of pyrazole compounds. This area includes the design of materials with specific biological activities and the use of molecular docking studies to predict the efficacy of these compounds (Sangani et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties . Proper handling and storage procedures would need to be followed to ensure safety.

properties

IUPAC Name

2-(cyclobutylmethyl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-7-9-4-5-10-11(9)6-8-2-1-3-8/h4-5,7-8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFPTUPSKBJQLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C(=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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